molecular formula C10H12BrNO B084249 n-(4-Bromo-2,5-dimethylphenyl)acetamide CAS No. 13711-31-4

n-(4-Bromo-2,5-dimethylphenyl)acetamide

Cat. No. B084249
CAS RN: 13711-31-4
M. Wt: 242.11 g/mol
InChI Key: TZQCMOHJNDKIEZ-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,5-dimethylphenyl)acetamide, also known as NBDMA, is a compound that has been researched for its potential applications in the field of scientific research. It is a brominated acetamide and is composed of a phenyl ring that is substituted with a bromine atom and two methyl groups. NBDMA has been studied for its ability to act as a reagent in organic synthesis and its potential use as an inhibitor of certain enzymes. Its properties make it a useful compound for laboratory experiments and research studies.

Scientific Research Applications

Synthesis and PET Ligand Potential

N-(4-Bromo-2,5-dimethylphenyl)acetamide is studied in the context of synthesizing radioligands for positron emission tomography (PET). A study by M. V. D. Mey et al. (2005) focused on the synthesis and biodistribution of a compound named [11C]R116301, prepared as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This compound, derived from 1-Bromo-3,5-di(trifluoromethyl)benzene, demonstrated preferential accumulation in specific brain regions in gerbils, suggesting its potential for visualizing NK1 receptors in vivo using PET.

Crystal Structure and Molecular Conformations

The crystal structure and molecular conformations of similar compounds have been explored. B. Gowda et al. (2007) studied N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, closely related to this compound. The study, published in Acta Crystallographica Section E-structure Reports Online, revealed insights into the molecular conformation of the compound and its structural similarities with related acetanilides.

Analgesic Potential and Biological Screening

This compound derivatives have been investigated for their analgesic potential. A study by N. Park et al. (1995) on a capsaicinoid compound, closely related to this compound, highlighted its crystal structure and suggested potential analgesic properties. This research is detailed in Acta crystallographica. Section C, Crystal structure communications.

Herbicidal Applications

The compound and its derivatives have been studied for their potential in herbicidal applications. H. Weisshaar and P. Böger (1989) examined chloroacetamide herbicides, including compounds structurally similar to this compound. Their study, available in a journal, focused on the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus, highlighting its potential use in agriculture (source).

properties

IUPAC Name

N-(4-bromo-2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQCMOHJNDKIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299543
Record name n-(4-bromo-2,5-dimethylphenyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID50299543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13711-31-4
Record name N-(4-Bromo-2,5-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13711-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2,5-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013711314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13711-31-4
Source DTP/NCI
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Record name n-(4-bromo-2,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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